molecular formula C6H14OPS4Sb B14258218 Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane CAS No. 189154-86-7

Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane

Cat. No.: B14258218
CAS No.: 189154-86-7
M. Wt: 383.2 g/mol
InChI Key: BAKSEMOKDQLGDD-UHFFFAOYSA-K
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Description

Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a unique oxadithiastibocane ring structure, which includes sulfur and antimony atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane typically involves the reaction of dimethylphosphinothioyl chloride with a precursor containing the oxadithiastibocane ring. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions to prevent decomposition of the compound.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphane compounds, depending on the nucleophile used.

Scientific Research Applications

Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets through its sulfanyl and phosphane groups. These interactions can lead to the inhibition of enzyme activity or the formation of stable complexes with metal ions. The compound’s unique structure allows it to engage in specific binding interactions, which are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    Dimethylphosphinothioyl chloride: A precursor used in the synthesis of the target compound.

    Oxadithiastibocane derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane is unique due to its combination of the oxadithiastibocane ring and the dimethylphosphinothioyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

189154-86-7

Molecular Formula

C6H14OPS4Sb

Molecular Weight

383.2 g/mol

IUPAC Name

dimethyl-(1,4,6,5-oxadithiastibocan-5-ylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C4H10OS2.C2H7PS2.Sb/c6-3-1-5-2-4-7;1-3(2,4)5;/h6-7H,1-4H2;1-2H3,(H,4,5);/q;;+3/p-3

InChI Key

BAKSEMOKDQLGDD-UHFFFAOYSA-K

Canonical SMILES

CP(=S)(C)S[Sb]1SCCOCCS1

Origin of Product

United States

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